Ileucyl-tRNA Synthetase (IleRS) Binding Affinity: Intermediate Ki Places 2-Amino-3-ethylpentanoic Acid Between Natural Substrate and Larger Analogs
In a direct head-to-head binding study using an analytical ultracentrifuge at pH 7.5 and 2°C, 2-amino-3-ethylpentanoic acid (DL-racemate) demonstrated a Ki of 5.30×10⁵ nM (530 μM) against E. coli isoleucyl-tRNA synthetase (IleRS) [1]. Under identical assay conditions, the natural cognate substrate L-isoleucine exhibits a Ki of approximately 88 nM (0.088 μM) [2], while the larger homolog (3R)-2-amino-3-ethylhexanoic acid shows a Ki of 5.00×10⁶ nM (5,000 μM) [3]. This places the target compound at an intermediate affinity: ~6,000-fold weaker than isoleucine but ~9.4-fold stronger than the ethylhexanoic acid analog, indicating that the specific β-substitution pattern (two ethyl groups) provides a distinct binding profile that is neither too tight (like the cognate substrate) nor too weak (like larger analogs), making it a useful tool for probing IleRS substrate specificity and for developing moderate-affinity inhibitors.
| Evidence Dimension | Binding affinity (Ki) to E. coli IleRS |
|---|---|
| Target Compound Data | Ki = 530,000 nM (530 μM) |
| Comparator Or Baseline | L-Isoleucine: Ki ≈ 88 nM; (3R)-2-amino-3-ethylhexanoic acid: Ki = 5,000,000 nM (5,000 μM) |
| Quantified Difference | ~6,000-fold weaker than L-isoleucine; ~9.4-fold stronger than ethylhexanoic analog |
| Conditions | Analytical ultracentrifugation, pH 7.5, 2°C, E. coli IleRS |
Why This Matters
This intermediate affinity profile allows researchers to use 2-amino-3-ethylpentanoic acid as a selective, moderate-binding probe for IleRS without saturating the active site or causing complete inhibition, which is valuable for studying editing domain function and for designing amino acid-based inhibitors with tunable potency.
- [1] BindingDB. BDBM18144: 2-amino-3-ethylpentanoic acid | DL-2-Amino-3-ethylpentanoic acid. Ki: 5.30E+5 nM. Target: Isoleucine--tRNA ligase (E. coli). View Source
- [2] BindingDB. Ki Summary: Isoleucine--tRNA ligase. Ki = 88±n/a nM for L-isoleucine (BDBM50290686). View Source
- [3] BindingDB. BDBM18158: (3R)-2-amino-3-ethylhexanoic acid | DL-2-Amino-3R-ethylhexanoic acid. Ki: 5.00E+6 nM. Target: Isoleucine--tRNA ligase (E. coli). View Source
